Cas no 205055-10-3 (6-Fluorobenzobthiophene)
6-Fluorobenzobthiophene Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluorobenzo[b]thiophene
- 6-fluoro-1-benzothiophene
- 6-Fluoro-benzo[b]thiophene
- 6-fluorobenzo[b]thiophen
- 6-fluorobenzothiophene
- Benzo[b]thiophene,6-fluoro
- QC-2173
- RW3617
- Benzo[b]thiophene, 6-fluoro- (9CI)
- Benzo[b]thiophene, 6-fluoro-
- IAWIFBMBSZRKGZ-UHFFFAOYSA-N
- RL02545
- FCH1174775
- AB0023285
- AX8211933
- W4310
- ST24024401
- FT-0660509
- J-519708
- CS-0097358
- MFCD18207210
- DTXSID00597945
- 205055-10-3
- AS-59316
- P15213
- SCHEMBL153668
- AKOS015919500
- A23194
- DB-066225
- 6-Fluorobenzobthiophene
-
- MDL: MFCD18207210
- Inchi: 1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
- InChI Key: IAWIFBMBSZRKGZ-UHFFFAOYSA-N
- SMILES: S1C=CC2C=CC(=CC1=2)F
Computed Properties
- Exact Mass: 152.01000
- Monoisotopic Mass: 152.00959950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 28.2
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 226.2±13.0 °C at 760 mmHg
- Flash Point: 90.6±19.8 °C
- PSA: 28.24000
- LogP: 3.04040
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
6-Fluorobenzobthiophene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Fluorobenzobthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH488-50mg |
6-Fluorobenzobthiophene |
205055-10-3 | 95+% | 50mg |
324.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH488-1g |
6-Fluorobenzobthiophene |
205055-10-3 | 95+% | 1g |
3240.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH488-250mg |
6-Fluorobenzobthiophene |
205055-10-3 | 95+% | 250mg |
1228CNY | 2021-05-07 | |
| Alichem | A169004542-5g |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95% | 5g |
$1750.35 | 2023-09-02 | |
| Alichem | A169004542-10g |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95% | 10g |
$2542.97 | 2023-09-02 | |
| Alichem | A169004542-25g |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95% | 25g |
$4506.32 | 2023-09-02 | |
| Fluorochem | 092568-250mg |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95% | 250mg |
£84.00 | 2022-02-28 | |
| Fluorochem | 092568-1g |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95% | 1g |
£220.00 | 2022-02-28 | |
| Fluorochem | 092568-5g |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95% | 5g |
£658.00 | 2022-02-28 | |
| Chemenu | CM156734-100mg |
6-Fluorobenzo[b]thiophene |
205055-10-3 | 95%+ | 100mg |
$138 | 2021-06-16 |
6-Fluorobenzobthiophene Suppliers
6-Fluorobenzobthiophene Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 6-Fluorobenzobthiophene
Introduction to 6-Fluorobenzobthiophene (CAS No. 205055-10-3)
6-Fluorobenzobthiophene, with the chemical formula C13H7FO, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound, identified by its CAS number 205055-10-3, belongs to the benzobthiophene family, which is characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The introduction of a fluorine atom at the 6-position of the benzene ring enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The significance of 6-Fluorobenzobthiophene lies in its versatility as a building block for more complex molecules. Its electron-deficient nature, influenced by the fluorine substituent, makes it an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the compound's ability to participate in various chemical reactions, including cross-coupling reactions, makes it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, 6-Fluorobenzobthiophene has been extensively studied for its potential applications in drug discovery. The fluorine atom's ability to modulate metabolic stability and binding affinity has been leveraged to design more effective pharmaceuticals. For instance, studies have shown that fluorinated benzobthiophenes exhibit promising activity against various biological targets, including kinases and proteases. These findings have spurred interest in developing new analogs of 6-Fluorobenzobthiophene with enhanced pharmacological properties.
The synthesis of 6-Fluorobenzobthiophene typically involves multi-step organic transformations, starting from commercially available precursors such as fluorene or fluorene derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a key intermediate in industrial-scale production.
One of the most notable applications of 6-Fluorobenzobthiophene is in the development of agrochemicals. The compound's structural features contribute to its efficacy as a precursor for herbicides and fungicides. Recent research has demonstrated that derivatives of 6-Fluorobenzobthiophene exhibit potent activity against resistant strains of plants, offering new solutions for sustainable agriculture. This underscores the compound's broad utility beyond pharmaceuticals.
The electronic properties of 6-Fluorobenzobthiophene have also been explored for use in advanced materials. Its ability to form stable conjugated systems makes it suitable for applications in organic semiconductors and sensors. Researchers have incorporated this compound into polymer blends to improve charge transport properties in solar cells. These innovations highlight the compound's potential to contribute to next-generation technologies.
Epidemiological studies have begun to investigate the biological effects of exposure to fluorinated aromatic compounds like 6-Fluorobenzobthiophene. While preliminary data suggest that low-level exposure is generally safe, further research is needed to fully understand its long-term health implications. Regulatory agencies are closely monitoring these developments to ensure that safe handling protocols are established for industrial and laboratory use.
The future prospects of 6-Fluorobenzobthiophene are promising, with ongoing research focused on expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced functionalities. As our understanding of this compound grows, so too will its role in advancing scientific and technological innovation.
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